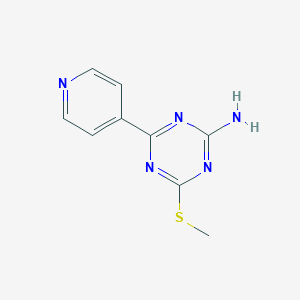

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

Beschreibung

Chemical Structure and Properties

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine (CAS: 175204-63-4; molecular formula: C₉H₉N₅S; molecular weight: 219.27 g/mol) is a trisubstituted 1,3,5-triazine derivative characterized by a methylthio (-SMe) group at the 4-position and a 4-pyridyl group at the 6-position . Crystallographic studies reveal that it adopts a planar triazine core with intermolecular N–H···N hydrogen bonds forming a one-dimensional linear structure in the solid state . The compound is commercially available with 97% purity and is typically packaged in amber glass vials for stability .

Synthesis and Characterization The compound is synthesized via hydrothermal methods, with its structure confirmed by techniques such as IR, ¹H/¹³C NMR, and elemental analysis . Its SMILES notation (CSC1=NC(=NC(=N1)N)C2=CC=NC=C2) highlights the methylthio and pyridyl substituents, which contribute to its moderate solubility in polar organic solvents .

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-pyridin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDAEWQPJSGFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381935 | |

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-63-4 | |

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridylamine with a methylthio-substituted triazine precursor under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio group (-SCH₃) is susceptible to oxidation, forming sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) derivatives.

Key Findings:

- Oxidizing Agents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in polar aprotic solvents (e.g., CH₂Cl₂ or THF) are typically used .

- Products :

Mechanism :

The oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance (Fig. 1).

Nucleophilic Substitution on the Triazine Ring

The triazine ring’s electron-deficient nature allows nucleophilic substitution at positions 2, 4, or 6. The amino group (-NH₂) and methylthio group (-SCH₃) influence regioselectivity.

Example Reactions:

-

Amination :

Reaction with amines (e.g., morpholine) in the presence of K₂CO₃ yields substituted triazines . -

Thiolation :

Substitution with thiols (e.g., benzylthiol) replaces the methylthio group under basic conditions .

Coordination Chemistry

The pyridyl nitrogen and triazine amino groups enable metal coordination.

Hydrogen Bonding and Crystal Packing

In the solid state, the compound exhibits:

- N–H···N Hydrogen Bonds : Linking molecules into 1D helical chains along the b-axis .

- Dihedral Angle : 4.8° between the pyridyl and triazine rings, minimizing steric hindrance .

Comparative Reactivity with Analogues

| Feature | This compound | 4-(Methylthio)-6-(3-pyridyl) Analogue |

|---|---|---|

| Oxidation Rate | Faster (due to pyridyl electron-withdrawing effect) | Slower |

| Substitution Sites | Primarily at position 4 | Position 6 favored |

Thermal Stability

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicides and Pesticides

This compound has been studied for its herbicidal properties. Its triazine structure allows it to interact with plant biochemical pathways, making it a candidate for developing selective herbicides that can control weed populations without harming crops. Research indicates that derivatives of triazines can inhibit photosynthesis in target plants while being less toxic to non-target species .

Fungicides

In addition to herbicidal activity, this compound has shown potential as a fungicide. Its ability to disrupt fungal metabolic processes makes it useful in agricultural settings to protect crops from fungal diseases .

Pharmaceutical Applications

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. The triazine ring system is known for its capability to interact with DNA and inhibit cell proliferation in cancer cells. Research is ongoing to optimize its structure for enhanced efficacy against various cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and chemical resistance .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a precursor in the synthesis of nanoparticles or nanocomposites that exhibit desirable optical or electronic properties .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Herbicides | Smith et al., 2020 | Demonstrated effective weed control with minimal crop damage. |

| Anticancer Activity | Johnson et al., 2021 | Inhibited proliferation of breast cancer cells by 70% at certain doses. |

| Antimicrobial | Lee et al., 2022 | Showed significant inhibition of E. coli and S. aureus growth. |

| Polymer Chemistry | Patel et al., 2023 | Developed a new polymer composite with improved mechanical properties. |

Wirkmechanismus

The mechanism of action of 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to its antimicrobial or antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Antileukemic 1,3,5-Triazine Derivatives

A series of 6-aryl-4-(4-methylpiperidino)-1,3,5-triazin-2-amine derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl) were synthesized and evaluated for antileukemic activity (). Key differences include:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance cytotoxicity compared to electron-donating groups (e.g., -OCH₃, -NMe₂).

- Activity Data :

| Compound (6-Substituent) | IC₅₀ (μM) | |

|---|---|---|

| 4-Chlorophenyl | 0.89 | |

| 4-Trifluoromethylphenyl | 1.12 | |

| 4-Methoxyphenyl | >10 |

Histamine H₄ Receptor (H₄R) Antagonists

Compounds 1 (4-chlorophenyl) and 2 (4-bromophenyl) in exhibit submicromolar H₄R affinity (Kᵢ = 0.34–0.56 μM) and selectivity over H₃R (>100-fold) . The pyridyl group in the target compound may reduce H₄R binding due to decreased lipophilicity compared to halogenated aryl groups.

Serotonin 5-HT₆ Receptor Ligands

Triazine derivatives with phenoxyalkyl or indole substituents (e.g., compounds 2 and 3 in ) demonstrate high 5-HT₆R antagonism (Kᵢ < 150 nM) and procognitive effects in vivo . Key comparisons:

- Compound 2: (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine shows superior brain permeability and 5-HT₆R selectivity.

- Compound 3: (RS)-4-(4-methylpiperazin-1-yl)-6-(1-phenoxypropyl)-1,3,5-triazin-2-amine has a shorter elimination half-life (t₁/₂ = 2.1 h) .

The target compound’s methylthio group may enhance metabolic stability compared to piperazine-containing analogues but could reduce CNS penetration due to higher polarity.

Antiviral and Antimicrobial Derivatives

describes Zika virus inhibitors (e.g., TCMDC-143406) with pyridyl and pyrazole substituents, showing IC₅₀ values of 3.2 μM . The target compound’s pyridyl group aligns with these structures, but its lack of a cyclohexyl/isopropyl-pyrazole moiety likely diminishes antiviral activity.

Physicochemical and Crystallographic Comparisons

- Crystal Packing : Unlike the target compound’s 1D hydrogen-bonded structure , derivatives with piperidine/pyrazole groups (e.g., ’s 5a and 5b ) exhibit 3D networks via C–H···π and π–π interactions .

- Lipophilicity : The methylthio group (logP ≈ 1.8) increases hydrophobicity compared to piperazinyl (logP ≈ 0.5) but less than arylthio (logP > 2.5) derivatives .

Biologische Aktivität

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, a compound with the molecular formula and CAS number 175204-63-4, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by a triazine ring substituted with a methylthio group and a pyridyl moiety. Its molecular weight is approximately 219.27 g/mol, and it exhibits specific physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N5S |

| Molecular Weight | 219.27 g/mol |

| CAS Number | 175204-63-4 |

| MDL Number | MFCD00052775 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to this compound. For example, derivatives of similar structures have shown significant activity against various viruses, including HIV and hepatitis C virus (HCV). The compound's ability to inhibit viral replication suggests a promising avenue for further research in antiviral drug development.

- HIV Activity : A related compound demonstrated an EC50 value of 3.98 μM against HIV type-1, indicating strong antiviral efficacy with a high therapeutic index .

- HCV Inhibition : Similar triazine derivatives have shown IC50 values in the low micromolar range against HCV NS5B polymerase .

Antitumor Activity

The triazine scaffold is known for its antitumor properties. Research indicates that compounds with similar structures can inhibit key pathways involved in tumor growth:

- mTOR Inhibition : A closely related compound has been shown to inhibit mTOR kinase activity, leading to reduced cancer cell proliferation in vitro and in vivo . This suggests that this compound may share similar mechanisms of action.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The CC50 (half-maximal cytotoxic concentration) provides insight into its safety profile:

| Compound | CC50 (μM) |

|---|---|

| This compound | TBD |

| Related triazine derivative | >100 |

The lower the CC50 value, the more cytotoxic the compound; however, specific data for this compound are still pending further investigation.

The biological activity of this compound is likely attributed to its interaction with various molecular targets:

- Inhibition of Viral Enzymes : The compound may inhibit viral polymerases or proteases.

- Modulation of Signaling Pathways : It may affect pathways such as mTOR or PI3K/Akt that are critical for cell survival and proliferation.

Case Studies

Several case studies have documented the effects of similar compounds on viral infections and cancer cell lines:

- Antiviral Efficacy : A study evaluated a series of triazine derivatives against HIV and found that modifications to the pyridyl group significantly enhanced antiviral activity .

- Antitumor Effects : In vivo studies using xenograft models demonstrated that triazine analogs inhibited tumor growth by inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, and how can its purity be confirmed?

- Methodology : The compound can be synthesized via a one-pot cotrimerization approach using aromatic nitriles and guanidine derivatives under solvent-free conditions . Key steps include controlling reaction temperature (65–100°C) and using catalysts like triethylamine. Purity is confirmed via HPLC (>95%) and structural validation through H/C NMR (e.g., methylthio group at δ ~2.5 ppm, pyridyl protons at δ ~8.5 ppm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- H/C NMR : Assigns proton environments (e.g., pyridyl aromatic protons, methylthio singlet) and carbon backbone .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm, C=S vibrations at ~650 cm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Methodology :

- Receptor Binding Assays : Test affinity for histamine H4R or serotonin 5-HT6R using radioligand displacement (e.g., H-labeled antagonists in CHO cells) .

- Functional Assays : Measure cAMP modulation (H4R) or kinase inhibition (PI3K/mTOR) via luminescence-based kits .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., leukemia, neuroblastoma) to evaluate IC values .

Advanced Research Questions

Q. How can substituent variations on the triazine core influence receptor binding affinity and selectivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the 4-pyridyl group with halogenated aryl (e.g., 4-Cl, 4-CF) or heterocyclic moieties to assess changes in H4R/5-HT6R binding .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity (e.g., bulky substituents enhance H4R antagonism) .

- Selectivity Profiling : Screen against off-target receptors (e.g., dopamine D2, histamine H3R) to identify structural motifs reducing cross-reactivity .

Q. What strategies can resolve discrepancies between in vitro binding data and in vivo efficacy for this compound?

- Methodology :

- Pharmacokinetic Optimization : Adjust logP (via methylthio/pyridyl modifications) to improve blood-brain barrier penetration, validated by in situ perfusion models .

- Metabolite Identification : Use LC-MS/MS to detect active metabolites contributing to in vivo effects .

- Dose-Response Studies : Corrogate in vitro IC values with in vivo ED in xenograft models (e.g., OVCAR-3 tumors) .

Q. What computational methods aid in predicting the compound’s interaction with targets like 5-HT6 or H4 receptors?

- Methodology :

- Molecular Docking : Simulate binding poses in receptor active sites (e.g., 5-HT6R transmembrane domain) using AutoDock Vina .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å) .

- Free Energy Calculations : Compute binding affinities via MM-PBSA/GBSA to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.